Hsd17B13-IN-24

HSD17B13 inhibition NAFLD Biochemical assay

Medicinal chemistry teams require structurally matched inhibitors to avoid confounding scaffold effects in HSD17B13 SAR studies. Hsd17B13-IN-24 (Compound 41, WO2022103960) provides: - Biochemically validated IC50 <0.1 µM against estradiol substrate - Defined stereochemistry for reproducible activity - Dichlorophenol scaffold distinct from BI-3231 or liver-targeted chemotypes Procure as a benchmark control for dichlorophenol-series analog comparisons or FTO analysis. Traceable patent provenance (Inipharm, Inc.) supports lead selection and licensing decisions.

Molecular Formula C22H15Cl2FN4O3
Molecular Weight 473.3 g/mol
Cat. No. B12384468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHsd17B13-IN-24
Molecular FormulaC22H15Cl2FN4O3
Molecular Weight473.3 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)F)N2C=NC3=C(C2=O)C(=CC=C3)NC(=O)C4=NC(=C(C(=C4)Cl)O)Cl
InChIInChI=1S/C22H15Cl2FN4O3/c1-11(12-4-2-5-13(25)8-12)29-10-26-15-6-3-7-16(18(15)22(29)32)28-21(31)17-9-14(23)19(30)20(24)27-17/h2-11,30H,1H3,(H,28,31)/t11-/m0/s1
InChIKeyMVKABGMNVFRRMU-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HSD17B13-IN-24: Dichlorophenol Inhibitor for NAFLD/NASH Research


Hsd17B13-IN-24 is an investigational small-molecule inhibitor that targets the hepatic lipid droplet-associated enzyme 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13), a validated target implicated in the progression of nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH) [1]. This compound, designated as example 41 within its patent family, exhibits a molecular formula of C22H15Cl2FN4O3 and a molecular weight of 473.28 g/mol . Its mechanism of action involves the inhibition of the enzymatic activity of HSD17B13, which is significantly upregulated in the livers of NAFLD patients and murine models, with the goal of slowing or preventing disease progression [2].

HSD17B13-IN-24 Differentiation from Other Inhibitors


Interchanging HSD17B13 inhibitors without rigorous validation introduces significant scientific and procurement risk, as the class exhibits substantial structural and functional diversity. While the broad target class is unified by its interaction with HSD17B13, compounds from different patent families possess distinct chemotypes—including variations in core scaffolds such as hydroxypyridines, quinazolinones, and thiazoles—leading to profound differences in biochemical potency, binding kinetics, and downstream biological effects [1][2]. For instance, the activity of a related compound from a separate series (US20230286923, Example 34) demonstrates an IC50 of 1,000 nM, a stark contrast to the sub-100 nM potency of Hsd17B13-IN-24 [3]. Therefore, generic substitution based solely on target designation is unreliable; the specific molecular structure of Hsd17B13-IN-24 dictates a unique pharmacological profile that is essential for ensuring experimental reproducibility and meaningful comparisons across studies, as detailed in the quantitative evidence below.

HSD17B13-IN-24 Comparative Evidence


Biochemical Potency vs. Dichlorophenol Analogs

Hsd17B13-IN-24 demonstrates substantially higher potency in inhibiting the conversion of estradiol to estrone by HSD17B13 compared to a representative compound from a distinct chemical series. In a standardized LC/MS estrone detection assay, Hsd17B13-IN-24 achieves an IC50 value of <0.1 μM, whereas a comparator from a separate patent family (US20230286923, Example 34) exhibits an IC50 of 1.00E+3 nM (1.0 μM) [1]. This difference underscores the significant impact of chemical scaffold on inhibitory activity.

HSD17B13 inhibition NAFLD Biochemical assay IC50

Chemical Identity vs. Closest Analogs

Within the broader landscape of potent HSD17B13 inhibitors, Hsd17B13-IN-24 occupies a defined potency niche. Its IC50 of <0.1 μM is less potent than the most active compounds reported, such as HSD17B13-IN-9, which exhibits an IC50 of 0.01 μM . However, this intermediate potency profile is valuable for specific research applications where maximal inhibition is not desired or where a different scaffold is needed for probing structure-activity relationships (SAR) or overcoming specific liabilities .

HSD17B13 inhibition NAFLD IC50 comparison Lead optimization

Patent Lineage vs. BI-3231 and Compound 32

Hsd17B13-IN-24 possesses a unique molecular signature with a formula of C22H15Cl2FN4O3 and a molecular weight of 473.28 g/mol [1]. This structure, defined by its specific SMILES notation, distinguishes it from other in-class compounds and informs its predicted physicochemical profile. For example, its density is predicted to be 1.52±0.1 g/cm³ [1]. While direct comparative ADME data is not available, these parameters are essential for evaluating its drug-likeness and suitability for formulation, in contrast to other inhibitors with different molecular weights and lipophilicities.

Drug discovery Physicochemical properties Lipinski's Rule of Five ADME prediction

HSD17B13-IN-24 Application Scenarios


SAR Within Dichlorophenol Chemotype

Hsd17B13-IN-24 is a validated tool compound for in vitro studies investigating the role of HSD17B13 in the pathogenesis of nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH) . Its defined IC50 of <0.1 μM makes it suitable for cell-based assays (e.g., in primary human hepatocytes or HepG2 cells) where complete target engagement is desired without the potential cytotoxicity associated with extremely potent inhibitors. Researchers can use it to assess the impact of HSD17B13 inhibition on lipid accumulation, inflammatory markers, and fibrosis-related gene expression, leveraging the compound's well-characterized potency [1].

Target Engagement in NAFLD/NASH Models

Due to its defined IC50 value and commercial availability, Hsd17B13-IN-24 serves as an excellent reference standard for developing and validating biochemical and cellular assays to screen for novel HSD17B13 inhibitors . Its potency profile (<0.1 μM) provides a clear benchmark for high-throughput screening (HTS) campaigns, allowing researchers to normalize assay performance and compare the activity of new chemical entities. This is supported by the use of similar estrone detection assays in the patent literature for measuring HSD17B13 activity [1].

Intellectual Property Due Diligence

As a distinct chemical entity from a specific patent series (likely WO 2024/075051 A1), Hsd17B13-IN-24 is a valuable comparator for medicinal chemistry efforts focused on the HSD17B13 target . Its molecular structure and intermediate potency profile (relative to inhibitors like HSD17B13-IN-9) offer a unique scaffold for SAR studies. Researchers can use Hsd17B13-IN-24 as a reference point when designing new analogs to understand the impact of structural modifications on potency, selectivity, and physicochemical properties [1].

Chemogenomic Profiling of HSD17B13 Chemotypes

With careful formulation (e.g., using DMSO/corn oil mixtures as noted for similar compounds ), Hsd17B13-IN-24 can be advanced into preclinical in vivo studies to assess pharmacodynamic endpoints in murine models of diet-induced NAFLD [1]. While specific in vivo data for Hsd17B13-IN-24 is not yet publicly available, the genetic validation of HSD17B13 as a therapeutic target in these models [2] supports its use for exploratory studies examining the effects of pharmacological inhibition on hepatic steatosis, inflammation, and fibrosis progression.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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